2,4,6-Trimethylbenzoate
Description
Overview of Research Domains and Paradigms
2,4,6-Trimethylbenzoate and its parent acid, 2,4,6-trimethylbenzoic acid, are integral to a multitude of research areas due to their distinct structural characteristics. The bulky trimethyl groups create significant steric hindrance around the carboxyl group, influencing reactivity, molecular packing, and intermolecular interactions. This has made them invaluable tools in:
Organic Synthesis: The steric hindrance in this compound derivatives can direct the stereochemical outcome of reactions. For instance, in manganese-catalyzed cis-dihydroxylation of alkenes, the use of bulky ligands like this compound can enhance the ratio of the desired cis-diol product. They also serve as intermediates in the synthesis of dyes, pigments, pesticides, and photoinitiators for polymer chemistry.
Coordination Chemistry: The this compound ligand is employed to stabilize metal complexes, particularly with lanthanide ions. The bulky nature of the ligand influences the coordination geometry and can lead to the formation of luminescent complexes with potential applications in materials science.
Polymer Chemistry and Materials Science: As a component of polymers and coatings, the structural properties of this compound can enhance thermal stability and performance. myskinrecipes.com Its derivatives are also used as photoinitiators in UV-curing processes.
Mechanistic Studies: The unique steric environment of this compound has been pivotal in probing reaction mechanisms. A notable example is its use in studying the photo-Fries rearrangement, where labile cyclohexadienone intermediates were successfully isolated, providing direct mechanistic proof. oup.com
Historical Context of Academic Inquiry into Sterically Hindered Benzoate (B1203000) Systems
The study of sterically hindered benzoate systems has a rich history rooted in the fundamental principles of physical organic chemistry. Early investigations focused on understanding how bulky substituents ortho to a carboxyl group affect the acidity of benzoic acids and the rates of esterification and hydrolysis. This phenomenon, known as "steric inhibition of resonance," posits that the bulky groups force the carboxyl group out of the plane of the benzene (B151609) ring, disrupting π-electron delocalization.
The classical synthesis of 2,4,6-trimethylbenzoic acid was first reported in 1941, involving the reaction of (2,4,6-trimethylphenyl)sodium with a suitable reagent in pyridine (B92270). This paved the way for more detailed studies on its reactivity and properties.
In the latter half of the 20th century, the focus expanded to include the application of sterically hindered benzoates as light stabilizers for polymers. stabilization-technologies.com Research in the 1980s explored p-hydroxy benzoates with tertiary butyl groups as potential replacements for other UV absorbers. stabilization-technologies.com While initial studies sometimes showed antagonistic effects when combined with hindered amine light stabilizers (HALS), later research in the early 2000s revealed synergistic relationships, particularly with oligomeric HALS, leading to improved light stability in polymers. stabilization-technologies.com This ongoing research highlights the evolving understanding of the complex interplay between structure and function in these sterically crowded molecules.
Detailed Research Findings
Physicochemical Properties of Methyl this compound
| Property | Value | Source |
| CAS Number | 2282-84-0 | chemsynthesis.com |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Boiling Point | 114.8-115.2 °C (at 7-7.5 Torr) | |
| Flashing Point | 98 °C | |
| Density | 1.011 ± 0.06 g/cm³ | |
| Refractive Index | 1.507 |
Spectroscopic Data
Spectroscopic analysis provides crucial insights into the molecular structure of this compound and its derivatives.
Infrared (IR) Spectroscopy: The IR spectrum of methyl 3-bromo-2,4,6-trimethylbenzoate shows a characteristic ester C=O stretching frequency at 1713 cm⁻¹. For related compounds, a strong absorbance for the C=O stretch is observed around 1720 cm⁻¹. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of methyl-substituted benzoates show distinct signals for the methyl groups, typically in the range of δ 2.3–2.5 ppm, and a signal for the methoxy (B1213986) group protons around δ 3.9 ppm. vulcanchem.com
Mass Spectrometry: The NIST WebBook provides the mass spectrum for methyl this compound, which is a key tool for its identification and for studying its fragmentation patterns under electron ionization.
Crystallographic Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11O2- |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)/p-1 |
InChI Key |
FFFIRKXTFQCCKJ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)[O-])C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2,4,6 Trimethylbenzoate
Chemical Synthesis of 2,4,6-Trimethylbenzoic Acid and its Esters
The construction of the 2,4,6-trimethylbenzoate framework requires specific synthetic strategies to overcome the steric hindrance imposed by the three methyl groups on the aromatic ring.
Esterification Reactions and Optimizations
The esterification of 2,4,6-trimethylbenzoic acid is notoriously difficult due to the steric hindrance around the carboxylic acid group. doubtnut.com The three methyl groups shield the carbonyl carbon, making it less accessible to nucleophilic attack by alcohols under standard Fischer esterification conditions. To achieve efficient esterification, more reactive reagents and optimized conditions are necessary.
One successful approach involves converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride, followed by reaction with an alcohol, such as methanol (B129727), to yield the corresponding ester. acs.org Another method utilizes diazomethane (B1218177) for the esterification of 2,4,6-trimethylbenzoic acid. cdnsciencepub.com
Recent advancements in metal-free oxidative esterification have also shown promise. For instance, the reaction of 2,4,6-trimethylbenzoic acid with diphenylmethane (B89790) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant in 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures affords the corresponding ester in high yield. mdpi.com This method demonstrates the potential for direct C-H functionalization to form hindered esters.
Table 1: Optimized Conditions for Metal-Free Oxidative Esterification mdpi.com
| Reactant 1 | Reactant 2 | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| Diphenylmethane | 2,4,6-Trimethylbenzoic Acid | DDQ | DCE | 100 | 85 |
Acylation and Haloform Reaction Pathways
A common and effective route to 2,4,6-trimethylbenzoic acid involves a two-step process starting from mesitylene (B46885) (1,3,5-trimethylbenzene). vulcanchem.comgoogle.com The first step is a Friedel-Crafts acylation reaction, where mesitylene reacts with an acylating agent like chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce α-chloro-2,4,6-trimethylacetophenone. vulcanchem.comgoogle.com
The subsequent step is a haloform reaction. The α-chloro ketone is treated with sodium hypochlorite (B82951) (NaOCl), often under phase-transfer catalysis conditions, to cleave the α-chloro ketone and form 2,4,6-trimethylbenzoic acid. vulcanchem.comgoogle.comylikonet.gr This pathway has been reported to provide good yields, ranging from 78% to 90%. vulcanchem.com
Table 2: Two-Step Synthesis of 2,4,6-Trimethylbenzoic Acid vulcanchem.comgoogle.com
| Step | Reactants | Catalyst | Product |
| Acylation | Mesitylene, Chloroacetyl Chloride | AlCl₃ | α-chloro-2,4,6-trimethylacetophenone |
| Haloform Reaction | α-chloro-2,4,6-trimethylacetophenone, NaOCl | Phase-transfer catalyst | 2,4,6-Trimethylbenzoic Acid |
Direct Carboxylation Approaches
Direct carboxylation of mesitylene offers a more atom-economical route to 2,4,6-trimethylbenzoic acid. One such method involves the reaction of mesitylene with carbon dioxide in the presence of a catalyst. google.com This single-step process simplifies the synthesis and reduces waste compared to multi-step routes. google.com
Another innovative approach utilizes a sodium hydrogen carbonate/triphenylphosphine ditriflate system in ethanol (B145695) at room temperature for the direct carboxylation of aromatic compounds, including mesitylene. researchgate.net This metal-free method provides high regioselectivity and proceeds under mild conditions with short reaction times, affording 2,4,6-trimethylbenzoic acid in good yield. researchgate.net
A different strategy for direct carboxylation involves the use of a Grignard reagent. 2,4,6-trimethylbromobenzene can be converted to the corresponding Grignard reagent, which is then reacted with dry ice (solid carbon dioxide) to yield 2,4,6-trimethylbenzoic acid upon workup. guidechem.com
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the compound's properties for various applications. For example, ethyl 3-bromo-2,4,6-trimethylbenzoate can be synthesized by the bromination of ethyl this compound using bromine in a suitable solvent like acetic acid. smolecule.com Alternatively, N-bromosuccinimide (NBS) can be used for selective bromination. smolecule.com The bromine atom can then serve as a handle for further functionalization through nucleophilic substitution reactions. smolecule.com
Mechanistic Investigations of this compound Reactivity
The steric hindrance in this compound esters significantly influences their reactivity, particularly in hydrolysis reactions. The mechanism of ester hydrolysis can follow different pathways, and for hindered esters, these pathways have been a subject of detailed investigation.
Hydrolysis Mechanism Studies: BAc2 versus BAl2 Pathways
The alkaline hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen cleavage mechanism, denoted as BAc2. stackexchange.com In this pathway, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the cleavage of the bond between the acyl group and the alkoxy group. stackexchange.com
However, for sterically hindered esters like methyl this compound, the BAc2 pathway is significantly slowed down due to the steric shielding of the carbonyl carbon. acs.orgstackexchange.com This has led to investigations into an alternative bimolecular alkyl-oxygen cleavage mechanism, known as BAl2. stackexchange.com In the BAl2 mechanism, the hydroxide ion acts as a nucleophile and attacks the alkyl carbon of the ester in an SN2 reaction, leading to the cleavage of the bond between the alkyl group and the oxygen atom. stackexchange.com
Isotopic labeling studies using H₂O¹⁸ have been crucial in elucidating the hydrolysis mechanism of methyl this compound. Research has shown that despite the significant steric hindrance, the alkaline hydrolysis of methyl this compound proceeds primarily through the conventional BAc2 mechanism, involving acyl-oxygen fission. acs.orgresearchgate.netcdnsciencepub.com The reaction is much slower than the hydrolysis of less hindered esters like ethyl benzoate (B1203000), which is attributed to a higher activation energy. acs.org While the BAl2 mechanism has been established for extremely hindered esters like methyl 2,4,6-tri-t-butylbenzoate, it is not the dominant pathway for methyl this compound under normal alkaline hydrolysis conditions. researchgate.netcdnsciencepub.comresearchgate.net
Theoretical studies using density functional theory (DFT) calculations have further explored the energy barriers for both BAc2 and BAl2 pathways. researchgate.net These calculations consistently show a significantly higher energy barrier for the BAl2 hydrolysis compared to the BAc2 pathway for typical alkyl esters in aqueous solution, supporting the experimental observations that the BAc2 mechanism is favored. researchgate.net
Table 3: Comparison of BAc2 and BAl2 Hydrolysis Pathways
| Mechanism | Site of Nucleophilic Attack | Bond Cleaved | Key Feature | Relevance to this compound |
| BAc2 | Carbonyl Carbon | Acyl-Oxygen | Formation of a tetrahedral intermediate | The predominant, albeit slow, pathway for alkaline hydrolysis. acs.orgresearchgate.netcdnsciencepub.com |
| BAl2 | Alkyl Carbon | Alkyl-Oxygen | SN2-type reaction | A possible alternative for highly hindered esters, but not the main pathway for methyl this compound. stackexchange.comresearchgate.netcdnsciencepub.com |
Influence of Steric Hindrance on Reaction Pathways
The chemical reactivity of this compound and its esters is profoundly influenced by steric hindrance. The three methyl groups positioned at the ortho (2, 6) and para (4) positions of the benzene (B151609) ring create a crowded environment around the carboxyl group, which significantly impedes or alters the course of chemical reactions. vaia.com
A classic example is the base-induced hydrolysis (saponification) of methyl this compound, which is known to be exceptionally slow. vaia.com In a typical ester hydrolysis under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This process, known as the BAc2 (bimolecular base-catalyzed acyl-oxygen cleavage) mechanism, is hindered in methyl this compound because the bulky ortho-methyl groups physically obstruct the nucleophile's approach to the carbonyl carbon. vaia.comstackexchange.com
An alternative pathway for ester hydrolysis is the BAl2 (bimolecular base-catalyzed alkyl-oxygen cleavage) mechanism, where the nucleophile attacks the methyl group of the ester in an SN2 reaction, breaking the alkyl-oxygen bond. stackexchange.com This pathway is generally less common but can become significant when the carbonyl carbon is severely sterically hindered. stackexchange.com However, research has shown that even with its hindered structure, methyl this compound still primarily hydrolyzes through the conventional (but slow) acyl-oxygen fission (BAc2) pathway. More heavily substituted esters, such as methyl 2,4,6-tri-t-butylbenzoate, are required to shift the mechanism predominantly to alkyl-oxygen fission (BAl2). researchgate.net
To overcome this steric barrier, acid-catalyzed hydrolysis presents a more efficient alternative. In this mechanism, the carbonyl oxygen is first protonated by an acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water, even in the presence of substantial steric hindrance. vaia.com
| Condition | Mechanism | Reaction Rate | Key Feature | Reference |
|---|---|---|---|---|
| Basic (e.g., OH⁻) | BAc2 (Acyl-Oxygen Cleavage) | Unusually Slow | Steric hindrance from ortho-methyl groups impedes nucleophilic attack on the carbonyl carbon. | vaia.comstackexchange.comresearchgate.net |
| Acidic (e.g., H₂SO₄) | AAC2 (Acid-Catalyzed Acyl-Oxygen Cleavage) | Favorable | Protonation of carbonyl oxygen increases the carbon's electrophilicity, overcoming steric effects. | vaia.com |
Electrophilic Amination Reactions Involving 2,4,6-Trimethylbenzoyl Hydroxylamines
A significant application of the 2,4,6-trimethylbenzoyl group is in the synthesis of polyfunctional tertiary amines through electrophilic amination. For this purpose, O-2,4,6-trimethylbenzoyl hydroxylamines (O-TBHAs) have been developed as highly effective and stable electrophilic aminating reagents. uni-muenchen.denih.gov
These reagents facilitate a novel electrophilic amination of various organometallic compounds, including primary, secondary, and tertiary alkyl, benzylic, and allylic zinc and magnesium reagents. uni-muenchen.dewiley.com A key feature of this methodology is its remarkable chemoselectivity and its ability to proceed without a transition-metal catalyst. uni-muenchen.denih.gov The reaction is typically complete within 1-3 hours at room temperature, achieving yields between 52% and 99%. uni-muenchen.denih.gov
The success of this transition-metal-free reaction is attributed to the sterically demanding nature of the O-2,4,6-trimethylbenzoyl hydroxylamine (B1172632) reagents. uni-muenchen.de Furthermore, this method has been successfully extended to asymmetric synthesis, providing access to enantioenriched tertiary amines with up to 88% enantiomeric excess (ee) when using optically enriched secondary alkylmagnesium reagents. nih.govwiley.com
| Organometallic Reagent Type | Product | Yield Range | Key Advantage | Reference |
|---|---|---|---|---|
| Alkyl/Benzylic/Allylic Zinc Reagents | Polyfunctional Tertiary Alkyl Amines | 52-99% | High chemoselectivity without a transition-metal catalyst. | uni-muenchen.dewiley.com |
| Alkyl/Benzylic/Allylic Magnesium Reagents | Polyfunctional Tertiary Alkyl Amines | 52-99% | Proceeds at room temperature in a few hours. | uni-muenchen.dewiley.com |
| Enantioenriched Secondary Alkylmagnesium Reagents | Enantioenriched Tertiary Amines | up to 88% ee | Provides access to α-chiral amines. | nih.govwiley.com |
Detailed Analysis of Protonation Mechanisms
The protonation of this compound is a critical step in acid-catalyzed reactions, most notably in ester hydrolysis. The generally accepted mechanism involves the protonation of the ester's carbonyl oxygen by an acid catalyst. vaia.comlibretexts.org This initial step is crucial as it enhances the electrophilic character of the carbonyl carbon. vaia.com The subsequent steps involve the nucleophilic attack by a water molecule to form a tetrahedral intermediate, followed by a proton transfer and the elimination of the alcohol leaving group to yield the carboxylic acid. vaia.comlibretexts.org
However, more detailed computational studies on 2,4,6-trimethylbenzoic acid and its methyl ester have revealed a more complex picture. rsc.org Density Functional Theory (DFT) calculations suggest that protonation is not limited to the carbonyl oxygen. Alternative sites, including the hydroxyl-oxygen, the alkyl-oxygen, and even the two unsubstituted carbon atoms on the benzene ring, can be protonated. rsc.org
According to these findings, the protonation of the hydroxyl-oxygen or alkyl-oxygen is particularly significant as it leads to the formation of a highly reactive acylium ion (R-C⁺=O). This acylium ion can then undergo a spontaneous trimolecular reaction with two water molecules (in hydrolysis) or two alcohol molecules (in esterification), bypassing the traditional tetrahedral intermediate pathway. rsc.org This highlights that the effective site of protonation can dictate the subsequent reaction mechanism.
Derivatization Strategies and Functionalization of the Trimethylbenzoate Scaffold
The unique steric and electronic properties of the this compound (mesitoate) group make it a valuable component in various derivatization and functionalization strategies. It can be incorporated into molecules as a bulky directing group, a sterically demanding ligand for metal catalysts, or as a reactive scaffold for building more complex structures. conicet.gov.arnih.gov
One key application is its use as a bulky carboxylate ligand in transition-metal catalysis. In rhodium-catalyzed reactions of α-alkyl-α-diazo compounds, the use of sterically demanding ligands like this compound was shown to increase chemoselectivity, favoring the desired intermolecular C-H insertion or cyclopropanation over competing side reactions like β-hydride migration. nih.gov Similarly, in palladium-catalyzed C-H functionalization, the steric bulk of the trimethylbenzoate ligand can shield the metal center, enhancing selectivity by reducing unwanted side reactions.
The this compound scaffold itself can be functionalized. For instance, methyl this compound can undergo a catalyst-free electrophilic oxyboration reaction with B-chlorocatecholborane. This reaction proceeds via cyclization and demethylation to produce borylated isocoumarins. acs.org These resulting organoboron compounds are stable and serve as versatile synthetic building blocks that can be used in subsequent cross-coupling reactions for further functionalization. acs.org
| Strategy | Reagents/Catalyst | Role of Trimethylbenzoate | Resulting Product/Application | Reference |
|---|---|---|---|---|
| Ligand in Rh-Catalysis | Rh₂(OAc)₄, Rh₂(this compound)₄ | Sterically demanding ligand | Increased chemoselectivity in carbene reactions by suppressing β-hydride migration. | nih.gov |
| Ligand in Pd-Catalysis | Palladium catalyst | Bulky ligand for C-H functionalization | Enhanced selectivity by shielding the metal center and minimizing side reactions. | |
| Electrophilic Oxyboration | B-chlorocatecholborane (catalyst-free) | Starting ester scaffold | Synthesis of borylated isocoumarins, which are versatile building blocks for further derivatization. | acs.org |
Coordination Chemistry and Supramolecular Assemblies of 2,4,6 Trimethylbenzoate
2,4,6-Trimethylbenzoate as a Ligand in Metal Complexes
The this compound anion (TMB) serves as a versatile ligand in coordination chemistry, capable of adopting various coordination modes. The bulky mesityl group plays a crucial role in stabilizing metal centers, particularly in lower oxidation states, which is a valuable property for the development of catalysts.
Coordination Modes and Geometries in Transition Metal Complexes (e.g., Copper, Zinc, Cadmium)
In transition metal complexes, this compound exhibits a range of coordination behaviors, leading to diverse molecular geometries.
Copper (Cu) Complexes: In a binuclear copper(II) complex, four this compound anions bridge the two copper centers. iucr.orgresearchgate.net Each copper ion is also coordinated to a nicotinamide (B372718) ligand, resulting in a distorted square-pyramidal geometry. iucr.orgresearchgate.net The four nearest oxygen atoms from the TMB ligands form a distorted square-planar arrangement around each copper ion. iucr.orgresearchgate.net The Cu-Cu distance in this type of complex is approximately 2.5990 Å. iucr.orgresearchgate.net
Zinc (Zn) Complexes: A mononuclear zinc(II) complex with this compound and nicotinamide ligands has been synthesized and characterized. nih.govbsu.az In this complex, the zinc ion is five-coordinated, displaying a slightly distorted trigonal-bipyramidal geometry. nih.govbsu.az Two TMB anions, two nicotinamide ligands, and one water molecule coordinate to the zinc center. nih.govbsu.az The TMB ligands act in a monodentate fashion. nih.govbsu.az
Cadmium (Cd) Complexes: A cadmium(II) complex with this compound and nicotinamide has been reported to have a distorted pentagonal-bipyramidal coordination sphere. iucr.org The cadmium ion is coordinated in a bidentate manner to the carboxylate oxygen atoms of two TMB anions and to a water molecule, forming a distorted pentagonal arrangement. iucr.org The coordination is completed by two nicotinamide ligands in the axial positions. iucr.org Additionally, dimeric cadmium complexes with bridging chloride ligands and TMB have been synthesized, where the cadmium ion can exhibit coordination numbers of five or six. mdpi.com
Table 1: Coordination Details in Transition Metal-2,4,6-Trimethylbenzoate Complexes
| Metal Ion | Coordination Geometry | Coordination Number | TMB Coordination Mode | Other Ligands | Reference |
| Copper (II) | Distorted Square-Pyramidal | 5 | Bridging Bidentate | Nicotinamide | iucr.orgresearchgate.net |
| Zinc (II) | Distorted Trigonal-Bipyramidal | 5 | Monodentate | Nicotinamide, Water | nih.govbsu.az |
| Cadmium (II) | Distorted Pentagonal-Bipyramidal | 7 | Bidentate | Nicotinamide, Water | iucr.org |
| Cadmium (II) | Square-Pyramidal or Octahedral | 5 or 6 | Not specified | Chloride, Water | mdpi.com |
Ligand Properties in Lanthanide Coordination Compounds
The this compound ligand is also effective in forming complexes with lanthanide ions, often in conjunction with other organic ligands. These complexes are of interest for their potential luminescent and magnetic properties. pku.edu.cn
In a series of binuclear lanthanide complexes with the general formula [Ln(2,4,6-TMBA)₃(5,5'-DM-2,2'-bipy)]₂ (where Ln = Pr, Nd, Sm, Eu, Gd, Dy), the this compound ligands exhibit multiple coordination modes. pku.edu.cn For most of these complexes, the TMB ligands adopt chelation bidentate, bridging bidentate, and bridging tridentate coordination modes. pku.edu.cn This results in a coordination number of 9 for the lanthanide ions, with a distorted monocapped square antiprismatic geometry. pku.edu.cn However, in the dysprosium (Dy) complex, the TMB ligands show only bidentate and bridging bidentate coordination, leading to a coordination number of 8 and a distorted square antiprismatic geometry. pku.edu.cn
Mononuclear lanthanide complexes with the formula [Ln(2,4,6-TMBA)₃(terpy)(H₂O)] have also been synthesized. researchgate.net In these complexes, the lanthanide ions (Gd, Er, Tb) have a coordination number of nine. researchgate.net
Structural Elucidation of Metal-2,4,6-Trimethylbenzoate Complexes
The precise three-dimensional arrangement of atoms in these metal complexes is crucial for understanding their properties. Single-crystal X-ray diffraction is the primary technique used for this purpose.
Single-Crystal X-ray Diffraction Analysis of Coordination Spheres
For instance, in a nickel(II) complex, X-ray analysis revealed a slightly distorted octahedral geometry with the Ni-O bond length to the TMB ligand being 2.0438 Å. nih.gov In a zinc(II) complex, the Zn-O bond distances to the TMB ligands were found to be 2.0311 Å. nih.gov In a binuclear copper(II) complex, the Cu-O bond lengths vary, and the Cu⋯Cu separation is 2.5990 Å. iucr.orgresearchgate.net For a cadmium(II) complex, the Cd-O bond lengths to the TMB ligand are 2.297 Å and 2.527 Å. iucr.org In lanthanide complexes, the Ln-O bond lengths are also determined with high precision. pku.edu.cn
The preparation of uniform single crystals is a critical step for successful X-ray diffraction analysis. nih.govspringernature.com This often involves slow evaporation of solvent from a solution containing the metal salt and the ligands. researchgate.net
Dihedral Angle Analysis and Conformational Studies in Complexes
The steric hindrance caused by the methyl groups of the this compound ligand often results in significant twisting between the carboxylate group and the benzene (B151609) ring. This is quantified by the dihedral angle.
In a nickel(II) complex, the carboxylate group is twisted away from the attached benzene ring by a dihedral angle of 78.80°. nih.gov In a zinc(II) complex, this dihedral angle is 61.32°. nih.govbsu.az For a cadmium(II) complex, the dihedral angle between the carboxylate group and the benzene ring of the TMB ligand was not explicitly stated in the provided abstracts. However, the dihedral angle between the benzene ring of TMB and the pyridine (B92270) ring of the co-ligand nicotinamide is 81.90°. nih.gov In a binuclear copper(II) complex, the dihedral angles between the planes of the benzene rings and the adjacent carboxylate groups are reported to be 80.6°, 51.4°, 24.4°, and 32.5°. researchgate.net
Table 2: Dihedral Angle Between Carboxylate Group and Benzene Ring in Metal-TMB Complexes
| Metal Complex | Dihedral Angle (°) | Reference |
| Nickel(II) Complex | 78.80 | nih.gov |
| Zinc(II) Complex | 61.32 | nih.govbsu.az |
| Copper(II) Complex | 80.6, 51.4, 24.4, 32.5 | researchgate.net |
Supramolecular Architectures Directed by this compound Ligands
Beyond the individual molecule, this compound ligands play a role in the formation of larger, ordered structures known as supramolecular architectures. These assemblies are held together by non-covalent interactions such as hydrogen bonding and π-π stacking.
In the case of binuclear lanthanide complexes, π-π stacking interactions between the 2,4,6-trimethylbenzoic acid rings lead to the formation of one-dimensional (1D) supramolecular chains. pku.edu.cn These chains can be further linked by π-π interactions between the co-ligand rings to form two-dimensional (2D) sheets. pku.edu.cn In another instance, binuclear molecules assemble into six-nuclear units via π-π stacking, which then form 1D chains. These chains are subsequently linked by C-H···O hydrogen bonds to create a 2D supramolecular structure. pku.edu.cn
In a nickel(II) complex, hydrogen bonds involving the coordinated water molecules, the non-coordinating water molecules, and the isonicotinamide (B137802) co-ligand link the molecules into networks. nih.gov Similarly, in a zinc(II) complex, intermolecular N-H···O hydrogen bonds are crucial in the crystal packing. bsu.az
The formation of these extended structures highlights the dual role of the this compound ligand: first, as a primary building block in the coordination sphere of the metal ion, and second, as a director of supramolecular assembly through its potential for intermolecular interactions.
Hydrogen Bonding Interactions in Crystal Packing
The crystal packing of coordination complexes involving the this compound (TMB) ligand is significantly influenced by a variety of hydrogen bonding interactions. These non-covalent forces, involving co-ligands, coordinated water molecules, and the carboxylate group of the TMB anion, play a crucial role in the formation of ordered supramolecular architectures.
In metal complexes featuring co-ligands such as nicotinamide (NA), intricate hydrogen-bonding networks are commonly observed. For instance, in a zinc-nicotinamide complex, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link individual molecules, giving rise to specific ring motifs, including R²₂(12), R³₃(10), and R³₃(16). nih.govingentaconnect.com These interactions assemble the molecules into a double-column structure. nih.gov Similarly, a binuclear copper(II)-nicotinamide complex demonstrates bifurcated N—H⋯O and weak C—H⋯O hydrogen bonds, which connect the molecules into a three-dimensional network featuring R²₂(8) and R⁴₄(8) ring motifs. iucr.orgresearchgate.net
The presence of water molecules, either coordinated to the metal center or as lattice water, provides further opportunities for hydrogen bonding. In a one-dimensional polymeric cobalt(II) complex, both coordinated and bridging water molecules form O—H⋯O hydrogen bonds with the TMB carboxylate groups. iucr.org These interactions result in the formation of distinct ring motifs, such as S(6), R²₂(8), and R³₃(8). iucr.org The interplay between coordinating, bridging, and non-coordinating water molecules with the carboxylate groups establishes a robust hydrogen-bonded framework. iucr.org
Table 1: Hydrogen Bonding Motifs in this compound Complexes
| Complex Type | Interacting Groups | Hydrogen Bond Type(s) | Resulting Motif / Structure | Reference(s) |
| Zinc-Nicotinamide | Nicotinamide, Water, TMB | N—H⋯O, O—H⋯O | R²₂(12), R³₃(10), R³₃(16) rings; double-column structure | nih.gov, ingentaconnect.com |
| Copper(II)-Nicotinamide | Nicotinamide, TMB | N—H⋯O, C—H⋯O | R²₂(8), R⁴₄(8) rings; 3D network | iucr.org, researchgate.net |
| Cobalt(II)-Aqua | Water, TMB | O—H⋯O, C—H⋯O | S(6), R²₂(8), R³₃(8) rings; polymeric chains | iucr.org |
| Lanthanide-Bipyridine | Bipyridine, TMB | C—H···O | Links 1D chains into a 2D structure | pku.edu.cn |
π-π Stacking Interactions in One- and Two-Dimensional Networks
In addition to hydrogen bonding, π-π stacking interactions are a defining feature in the self-assembly of this compound-containing supramolecular structures, contributing significantly to the formation of one- and two-dimensional networks. These interactions occur between the aromatic rings of the TMB ligands and other aromatic co-ligands within the crystal lattice.
The formation of one-dimensional (1D) chains is a common motif driven by π-π stacking. In a series of isostructural lanthanide complexes, binuclear units are assembled into 1D supramolecular chains along the c-axis specifically through π-π stacking interactions between the aromatic rings of the this compound ligands. pku.edu.cn This demonstrates the capacity of the TMB ligand itself to direct the assembly into extended structures through these non-covalent forces.
These 1D chains can be further organized into two-dimensional (2D) networks through additional stacking interactions, often involving aromatic co-ligands. In the same series of lanthanide complexes, which also contain the 5,5'-dimethyl-2,2'-bipyridine (5,5'-DM-2,2'-bipy) ligand, the 1D chains formed by TMB stacking are linked into a supramolecular 2D sheet. pku.edu.cn This linkage occurs via offset π-π interactions between the pyridine rings of the 5,5'-DM-2,2'-bipy ligands on adjacent chains. pku.edu.cn This hierarchical assembly, from 1D chains to 2D sheets, highlights the synergistic effect of multiple π-π stacking interactions in creating complex, higher-order structures. pku.edu.cnnih.gov In some cases, weak C—H⋯π interactions may also provide further stabilization to the crystal structure. iucr.org
Table 2: π-π Stacking in this compound Networks
| Complex Type | Interacting Moieties | Resulting Network Dimensionality | Reference(s) |
| Lanthanide Complexes | This compound rings | One-Dimensional (1D) Chain | pku.edu.cn |
| Lanthanide Complexes | Pyridine rings of 5,5'-DM-2,2'-bipy co-ligands on adjacent chains | Two-Dimensional (2D) Sheet | pku.edu.cn |
Advanced Spectroscopic and Computational Characterization of 2,4,6 Trimethylbenzoate Systems
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for the detailed examination of 2,4,6-trimethylbenzoate and its derivatives. Techniques such as FT-IR, NMR, UV-Vis, and mass spectrometry provide complementary information, painting a comprehensive picture of the molecule's characteristics.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and characterizing the vibrational modes within this compound systems. The infrared spectrum reveals absorptions corresponding to specific bond stretching and bending vibrations, which are indicative of the molecule's structure. mvpsvktcollege.ac.in For methyl this compound, the spectrum is characterized by several key absorption bands.
The presence of the ester functional group gives rise to a strong, distinct carbonyl (C=O) stretching band. Aromatic compounds typically show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. mvpsvktcollege.ac.in The methyl groups result in C-H stretching and bending vibrations. The "fingerprint region," from 1450 cm⁻¹ to 500 cm⁻¹, contains complex vibrations, including C-C-C bending and C-O stretching, that are unique to the specific molecule. mvpsvktcollege.ac.in
FT-IR is also instrumental in monitoring chemical transformations. For instance, it has been used to analyze the structure of products from the depolymerization of lignin, where methyl this compound was identified as one of the value-added chemicals produced. researchgate.net Similarly, the thermal decomposition products of related metal-organic frameworks, such as cerium this compound, have been characterized using high-temperature FT-IR spectroscopy. googleapis.com
Table 1: Typical FT-IR Vibrational Assignments for Methyl this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Methyl (CH₃) |
| 1730-1715 | C=O Stretch | Ester |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1470-1430 | C-H Bend | Methyl (CH₃) |
| 1300-1000 | C-O Stretch | Ester |
Note: These are approximate ranges. Actual peak positions can vary based on the molecular environment and sample state.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound systems in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure confirmation and the study of reaction mechanisms. vanderbilt.edu
In the ¹H NMR spectrum of a typical this compound ester like methyl this compound, distinct signals are expected for the aromatic protons, the methyl groups on the benzene (B151609) ring, and the protons of the alcohol moiety of the ester. libretexts.org The two aromatic protons are chemically equivalent and appear as a singlet. The three methyl groups attached to the ring also give rise to distinct singlets. Due to the steric hindrance from the ortho-methyl groups, the chemical shifts can be unique compared to less substituted benzoates. msu.edu
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. docbrown.info For methyl this compound, separate resonances would be observed for the carbonyl carbon, the ester methyl carbon, and the distinct carbons of the trimethyl-substituted benzene ring (the two unsubstituted, the three methyl-substituted, and the carboxyl-substituted carbons).
NMR is also a powerful tool for mechanistic investigations. For example, resolving overlapping signals in crowded aromatic regions can be achieved using 2D NMR techniques like COSY and NOESY.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl this compound
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | ~6.8 | Singlet |
| ¹H | Ester O-CH₃ | ~3.6-3.8 | Singlet |
| ¹H | Aromatic C-CH₃ (para) | ~2.3 | Singlet |
| ¹H | Aromatic C-CH₃ (ortho) | ~2.2 | Singlet |
| ¹³C | Carbonyl (C=O) | ~170 | - |
| ¹³C | Aromatic C-O | ~138 | - |
| ¹³C | Aromatic C-H | ~128 | - |
| ¹³C | Aromatic C-CH₃ | ~135 (ortho), ~140 (para) | - |
| ¹³C | Ester O-CH₃ | ~52 | - |
| ¹³C | Aromatic C-CH₃ | ~20-21 | - |
Note: Values are estimates based on standard chemical shift tables and data for similar compounds. libretexts.orgcarlroth.com The solvent used is typically CDCl₃. sciengine.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. msu.edu The absorption of UV or visible light promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). shu.ac.uk The chromophores in this compound—the substituted benzene ring and the carbonyl group—are responsible for its characteristic UV absorption.
The primary electronic transitions observed for such molecules are π → π* and n → π. shu.ac.uk The π → π transitions, involving the π-electrons of the aromatic ring and the carbonyl group, are typically high in intensity (molar absorptivity ε > 1,000 L mol⁻¹ cm⁻¹). shu.ac.uk The n → π* transition involves the non-bonding (n) electrons on the carbonyl oxygen and is characteristically much lower in intensity. shu.ac.uk
Studies on 2,4,6-trimethylbenzoic acid in sulfuric acid have identified characteristic absorption bands at approximately 208.5 nm and 282.5 nm. mst.edu In 100% sulfuric acid, an additional intense band appears at 328 nm, which is assigned to the intramolecular charge transfer characteristic of the stable acylium ion (MesCO⁺) formed under these conditions. mst.edu This demonstrates the utility of UV-Vis spectroscopy in studying reactive intermediates. The degree of conjugation and solvent polarity can significantly influence the wavelength of maximum absorbance (λ_max). uomustansiriyah.edu.iq
Table 3: UV-Vis Absorption Data for 2,4,6-Trimethylbenzoic Acid
| Solvent/Conditions | λ_max (nm) | Assignment | Reference |
|---|---|---|---|
| Sulfuric Acid | 208.5, 282.5 | π → π* transitions | mst.edu |
Mass Spectrometry in Elucidating Reaction Products and Intermediates
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound esters and for elucidating their structures through fragmentation analysis. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of these compounds in complex mixtures, such as in the analysis of polymer degradation products or chemicals derived from biomass. researchgate.net
The electron ionization (EI) mass spectrum of methyl this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight of 178.2 g/mol . The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR). libretexts.org For methyl this compound, this would correspond to the loss of the methoxy (B1213986) radical (•OCH₃), resulting in a prominent peak for the 2,4,6-trimethylbenzoyl cation (acylium ion) at m/z 147.
A notable feature in the mass spectra of methyl benzoates with an ortho-methyl group is the "ortho effect," which involves the abstraction of a proton from the methyl group and the subsequent loss of a neutral methanol (B129727) molecule (P-32). msu.edu This results in a significant peak at m/z 146. Electrospray ionization mass spectrometry (ESI-MS) has been effectively used to provide direct experimental evidence for the formation of the acylium ion as a key intermediate in the acid-catalyzed hydrolysis of 2,4,6-trimethylbenzoic acid. rsc.org
Table 4: Key Mass Spectrometry Fragments for Methyl this compound
| m/z | Ion Structure/Fragment Lost | Significance |
|---|---|---|
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 147 | [M - •OCH₃]⁺ | Acylium ion, loss of methoxy radical |
| 146 | [M - CH₃OH]⁺ | Result of "ortho effect" rearrangement |
| 119 | [C₉H₁₁]⁺ | Loss of CO from the acylium ion |
Data derived from NIST WebBook and related literature. msu.edu
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful lens for examining molecular properties that can be difficult to measure experimentally. Theoretical models allow for the prediction of structure, stability, and reactivity, offering deep insights into the behavior of this compound systems.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become an essential tool for investigating the mechanistic details and electronic properties of this compound and its parent acid. rsc.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G, can accurately predict molecular geometries, vibrational frequencies, and spectral properties. rsc.orgaphrc.org
DFT studies have been pivotal in clarifying the mechanism of acid-catalyzed esterification and hydrolysis of sterically hindered acids like 2,4,6-trimethylbenzoic acid. rsc.org These calculations have shown that protonation occurs on the hydroxyl or alkyl oxygen rather than the carbonyl oxygen, leading to the formation of a highly active acylium ion intermediate. rsc.org This theoretical finding is supported by ESI-MS experiments and explains the unique reactivity of these hindered systems. rsc.org
Furthermore, DFT is used to analyze the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). aphrc.org The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. For related benzoate (B1203000) derivatives, a strong linear relationship has been demonstrated between substituent effects and the HOMO/LUMO energies. aphrc.org Analysis of calculated charge distributions, such as Mulliken or Natural Bond Orbital (NBO) charges, reveals the electrophilic and nucleophilic sites within the molecule, showing that the carbonyl carbon is significantly more positive than other carbons, which is key to its reactivity. aphrc.org
Analysis of Potential Energy Surfaces and Activation Energies
The study of potential energy surfaces (PES) and the calculation of activation energies are fundamental in understanding the reactivity and stability of chemical systems. For molecules like this compound and its parent acid, these computational analyses reveal the energy landscape of chemical reactions, identifying transition states and the minimum energy required for a reaction to occur.
Detailed research using Density Functional Theory (DFT) has explored the protonation mechanisms of 2,4,6-trimethylbenzoic acid and its methyl ester, which are critical for understanding reactions like acid-catalyzed esterification. rsc.org These calculations show that protonation can occur at different sites on the molecule, including the oxygen atoms of the carboxyl group and the unsubstituted carbon atoms on the benzene ring. rsc.org
The protonation of the carbonyl oxygen is a key step in esterification. DFT calculations have determined the activation barriers for the protonation of the two unsubstituted carbons (C3 and C5) in the benzene ring of both 2,4,6-trimethylbenzoic acid and methyl this compound. rsc.org For the acid, the C3-protonation by a protonated methanol molecule (CH₃OH₂⁺) has an activation barrier of 3.9 kcal/mol. rsc.org In the case of the methyl ester, the C3-protonation by a hydronium ion (H₃O⁺) is even more facile, with a very low activation barrier of 0.8 kcal/mol. rsc.org These low activation energies indicate that the protonation of the benzene ring is a very easy process for these compounds. rsc.org Such computational studies are crucial for elucidating reaction mechanisms that are otherwise difficult to observe experimentally.
| Molecule | Protonating Agent | Protonation Site | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| 2,4,6-Trimethylbenzoic Acid | CH₃OH₂⁺ | C3 of Benzene Ring | 3.9 | rsc.org |
| Methyl this compound | H₃O⁺ | C3 of Benzene Ring | 0.8 | rsc.org |
Natural Bond Orbital (NBO) Calculations and Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This analysis provides deep insights into charge transfer, electron delocalization, and the donor-acceptor interactions that stabilize a molecular system. The stabilization energy, E(2), associated with the delocalization between a donor NBO (i) and an acceptor NBO (j) is a key metric; a higher E(2) value indicates a stronger interaction. uni-muenchen.deresearchgate.net
Charge distribution analysis determines the partial charges on each atom, which is essential for understanding a molecule's electrostatic potential and reactivity. In the this compound anion, the COSMOfiles, which show surface polarization, indicate the distribution of partial charges across the molecule. rsc.org The electron-donating methyl groups influence this distribution, and the carboxylate group carries a significant negative charge. This charge distribution affects how the molecule interacts with other species, such as metal ions or solvent molecules. rsc.org For instance, in a related compound, 2,4,6-trimethylbenzene sulphonyl chloride, the oxygen atoms are the most electronegative sites, while the methyl groups contribute to regions of electropositive potential. researchgate.net
| Interaction Type | Description | Significance |
|---|---|---|
| σ → σ | Delocalization from a sigma-bonding orbital to a sigma-antibonding orbital. | Stabilizes the molecule through hyperconjugation. |
| π → π | Delocalization from a pi-bonding orbital to a pi-antibonding orbital. | Indicates π-electron delocalization and aromaticity, contributing significantly to stability. researchgate.net |
| LP → σ | Delocalization from a lone pair (LP) orbital to a sigma-antibonding orbital. | Represents a donation of electron density from a lone pair to an adjacent bond. |
| LP → π | Delocalization from a lone pair (LP) orbital to a pi-antibonding orbital. | Contributes to resonance stabilization, especially from heteroatoms adjacent to a π-system. researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interactions
In several crystal structures of metal complexes incorporating the this compound (TMB) ligand, Hirshfeld surface analysis has been employed to understand how the molecules are held together. bsu.azresearchgate.netnih.goviucr.orgnih.gov These studies consistently show that the most significant contributions to crystal packing come from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), and carbon-hydrogen (C···H/H···C) contacts.
The dominance of H···H interactions, often accounting for over 50% of the total surface contacts, is characteristic of organic molecules rich in hydrogen atoms, such as the TMB ligand with its three methyl groups and benzene ring hydrogens. nih.goviucr.orgnih.gov The O···H/H···O interactions are indicative of hydrogen bonding, which plays a crucial role in linking the complex molecules into larger supramolecular architectures. bsu.aziucr.org The C···H/H···C contacts represent weaker van der Waals forces that further stabilize the crystal structure. nih.gov
| Complex | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Reference |
|---|---|---|---|---|
| [Zn(TMB)₂(nicotinamide)₂(H₂O)] | 58.4 | 18.3 | 20.3 | bsu.aznih.gov |
| [Ni(TMB)₂(isonicotinamide)₂(H₂O)₂]·2H₂O | 59.8 | 20.2 | 13.7 | iucr.orgnih.gov |
| [Cd(TMB)₂(nicotinamide)₂(H₂O)] | 56.9 | 19.0 | 21.3 | researchgate.net |
Advanced Applications of 2,4,6 Trimethylbenzoate in Catalysis and Materials Science
Applications in Organic Catalysis
The bulky nature of the 2,4,6-trimethylbenzoate moiety makes it a valuable component in various catalytic processes, influencing selectivity and stabilizing reactive intermediates.
As Ligands in Transition Metal-Catalyzed Reactions
The mesityl group (2,4,6-trimethylphenyl) of this compound and its derivatives serves as a bulky ligand in coordination chemistry. This steric hindrance is crucial for stabilizing low oxidation states of metal centers in organometallic complexes. These stabilized complexes are instrumental in developing catalysts for a range of chemical reactions. For instance, rhodium complexes incorporating this compound ligands have demonstrated enhanced selectivity in certain reactions due to the steric bulk restricting substrate access to the metal center. The strategic use of such ligands allows for precise control over the catalytic environment, leading to improved reaction outcomes.
Recent advancements have focused on the rational design of ligands that utilize noncovalent interactions to achieve high enantioselectivity in transition metal catalysis. While not exclusively focused on this compound, the principles of using bulky ligands to create specific pockets for substrate binding are highly relevant.
Enantioselective C-H Insertion Reactions and Related Transformations
In the field of asymmetric synthesis, this compound ligands have shown significant promise in promoting enantioselective C-H insertion reactions. Dirhodium(II) paddlewheel complexes are key intermediates in these transformations, reacting with diazo compounds to form rhodium-carbenes. nih.gov The choice of carboxylate ligand on the dirhodium(II) complex plays a critical role in the selectivity of these reactions.
Studies have shown that sterically demanding catalysts, such as those featuring this compound ligands, can significantly improve chemoselectivity in reactions that compete with undesired pathways like β-hydride migration. nih.govudel.edu For example, in the reaction of ethyl 2-diazohydrocinnamate, a catalyst with this compound ligands increased the chemoselectivity for the desired insertion product to 91:9, compared to a less hindered catalyst. nih.gov This demonstrates the power of steric hindrance in directing the reaction towards the intended product.
The search for catalysts that can achieve high enantioselectivity in C-H insertion reactions is an active area of research. beilstein-journals.org The balance between steric and electronic factors in the catalyst design is crucial for promoting the formation of a specific enantiomer. beilstein-journals.org The use of bulky ligands like this compound contributes to creating a chiral environment around the metal center, which is essential for achieving high levels of enantiocontrol.
Ruthenium-Catalyzed Annulation and Alkyne Coupling
Potassium this compound has been employed as a base in ruthenium-catalyzed annulation and alkyne coupling reactions. In these processes, the carboxylate facilitates base-assisted ruthenation, where the ruthenium center coordinates to C-H bonds. This is a key step in C-H functionalization reactions, which are powerful tools for building complex organic molecules.
One notable example is the use of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) as a catalyst. This complex effectively mediates meta-selective C-H activation through a concerted metalation-deprotonation (CMD) mechanism. The this compound ligands play a crucial role in this process. Furthermore, ruthenium-catalyzed cascade C–H activation/annulation reactions of N-alkoxybenzamides with alkynes have been developed, offering a highly selective route to diverse products. rsc.org Mechanistic studies suggest that these reactions can proceed through different pathways, highlighting the intricate role of the catalyst and ligands in controlling the reaction outcome. rsc.org
Mechanistic Insights into Catalytic Cycles
Understanding the mechanism of catalytic cycles is fundamental to developing more efficient and selective catalysts. In reactions involving this compound, its steric and electronic properties significantly influence the catalytic pathway.
For instance, in ruthenium-catalyzed C-H functionalization, stoichiometric studies have revealed that the carboxylate ligands facilitate a base-assisted ruthenation step. Kinetic isotope effects further confirm that C-H bond cleavage is a key step in the catalytic cycle.
In the context of enantioselective C-H insertion reactions catalyzed by rhodium complexes, the this compound ligand's steric bulk is known to enhance selectivity by disfavoring competing side reactions. nih.gov The mechanism of dual catalysis systems, which may involve photoredox cycles alongside transition metal catalysis, is an area of growing interest. frontiersin.org Understanding how ligands like this compound influence these complex catalytic networks is crucial for future catalyst design.
Role in Materials Science and Polymer Chemistry
The influence of the this compound structure extends beyond catalysis into the realm of materials science and polymer chemistry, where its unique properties can be used to control the bulk characteristics of materials.
Influence on Reactivity, Solubility, and Molecular Packing in Polymers
The bulky and hydrophobic nature of the this compound moiety has a profound impact on the properties of polymers that incorporate it. The methyl substituents enhance thermal stability and hydrophobicity. In the solid state, the planar benzene (B151609) rings can facilitate π-π stacking interactions, which influences the molecular packing and, consequently, the material's properties.
The introduction of this compound can affect the reactivity of monomers during polymerization and the solubility of the resulting polymer. For example, the steric hindrance can reduce reactivity in certain polymerization reactions. Conversely, the hydrophobic nature of the mesityl group can enhance solubility in nonpolar solvents. These characteristics are critical in designing polymers for specific applications, such as additives to improve the thermal resistance of polyesters.
Development of Photoinitiators and Photoactive Materials
Photoinitiators are substances that, upon absorption of light, generate reactive species that initiate polymerization. This process is fundamental to UV curing technologies used in coatings, adhesives, and 3D printing. This compound and its derivatives are key components in the formulation of some photoinitiators.
Derivatives of 2,4,6-trimethylbenzoic acid are utilized in the creation of photoinitiators for polymerization processes. For instance, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a highly efficient, widely used photoinitiator. rsc.orgsigmaaldrich.com However, due to concerns about its cytotoxicity, safer alternatives are being developed. rsc.org One such alternative is 6-(2,4,6-trimethylbenzoyl)-(6H)-dibenz[c,e] oxaphosphorin 6-oxide (TDOPO), a TPO analog. TDOPO can be synthesized in two steps under mild conditions and shows strong photoinitiation capabilities for the free radical polymerization of acrylates. rsc.org Mechanistic studies indicate that it can generate three different types of free radicals: the 2,4,6-trimethylbenzoyl radical, an oxygen-centered radical, and a phosphorus-centered radical. rsc.org
Another area of development is in water-soluble photoinitiators, which are crucial for applications in hydrogel systems for 3D bioprinting and tissue engineering. sigmaaldrich.com While the highly efficient TPO is water-insoluble, water-dispersible TPO nanoparticles have been created to enable rapid 3D printing of hydrogels in aqueous solutions. sigmaaldrich.com Furthermore, lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is another water-soluble photoinitiator that exhibits high reactivity and can initiate polymerization under both UV and violet light. sigmaaldrich.com
The degradation of photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide can lead to the formation of 2,4,6-trimethylbenzoic acid and methyl this compound. aesan.gob.es
Luminescent Properties of this compound Metal Complexes
The this compound ligand has been instrumental in the synthesis of metal complexes with interesting luminescent properties, particularly with lanthanide ions. These complexes often exhibit strong and characteristic luminescence, making them promising materials for various optical applications.
A study on lanthanide complexes with 2,4,6-trimethylbenzoic acid and 2,2′:6′,2′-terpyridine (terpy) as ligands revealed that a terbium (Tb) complex, [Tb(2,4,6-TMBA)3(terpy)(H2O)]·C2H5OH, displays strong green luminescence. researchgate.net The complex has a fluorescence lifetime of 0.637 ms (B15284909). researchgate.net Another terbium complex, a binuclear structure with 1,10-phenanthroline, [Tb2(TMBA)6(Phen)2], also emits intense green fluorescence under ultraviolet light. researchgate.net
Similarly, europium (Eu) complexes incorporating the this compound ligand show characteristic red luminescence. pku.edu.cn In a study of binuclear lanthanide complexes with this compound and 5,5'-dimethyl-2,2'-bipyridine, the Eu(III) complex, [Eu(2,4,6-TMBA)3(5,5'-DM-2,2'-bipy)]2, exhibited strong characteristic emissions of the Eu3+ ion. pku.edu.cn The most intense emission was the 5D0 → 7F2 electric dipole transition at 621 nm, with a calculated fluorescence lifetime of 1.15 ms and an intrinsic quantum yield of 45.1%. pku.edu.cn
The table below summarizes the luminescent properties of some this compound metal complexes.
| Complex | Emitting Ion | Emission Color | Key Emission Peaks (nm) | Fluorescence Lifetime (ms) | Quantum Yield (%) |
| [Tb(2,4,6-TMBA)3(terpy)(H2O)]·C2H5OH | Tb³⁺ | Green | Not specified | 0.637 | Not specified |
| [Tb2(TMBA)6(Phen)2] | Tb³⁺ | Green | Not specified | Not specified | Not specified |
| [Eu(2,4,6-TMBA)3(5,5'-DM-2,2'-bipy)]2 | Eu³⁺ | Red | 581, 591, 621, 651, 701 | 1.15 | 45.1 |
Intermediate in Complex Organic Synthesis
The sterically hindered nature of this compound and its derivatives makes them valuable intermediates in complex organic synthesis. They serve as building blocks for a variety of more complex molecules, including dyes, pigments, and specialty materials. smolecule.companoxi.com
For example, mesityl this compound can be converted into 2,4,6-trimethylaniline, a crucial component in the manufacturing of stable colorants. The bulky mesityl group in this compound also acts as a ligand to stabilize low oxidation states of metal centers in organometallic complexes used in catalysis.
Furthermore, derivatives like ethyl 3-bromo-2,4,6-trimethylbenzoate are used as precursors for synthesizing more intricate organic molecules. smolecule.com The bromine atom on the aromatic ring can be substituted through nucleophilic reactions, and the ester group can be hydrolyzed to the corresponding acid, allowing for a wide range of chemical transformations. smolecule.com
The synthesis of germanium-based photoinitiators also utilizes this compound derivatives. In one study, the reaction of a tetraacylgermane with potassium tert-butoxide led to the elimination of tert-butyl-2,4,6-trimethylbenzoate to form a triacylgermenolate. nih.govacs.org This germenolate serves as a building block for various new germanium-based photoinitiators. nih.govacs.org
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways
The synthesis of 2,4,6-trimethylbenzoate and its precursors is an active area of research, with a focus on improving efficiency, sustainability, and access to novel derivatives.
Classical methods often involve the esterification of 2,4,6-trimethylbenzoic acid. However, recent efforts have shifted towards more advanced and greener approaches. One promising route is the photocatalytic oxidation of mesitylene (B46885) or mesitaldehyde. A green chemistry approach utilizes an iridium-based photocatalyst, tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) (Ir(dFppy)₃), under blue LED irradiation and an oxygen atmosphere to produce 2,4,6-trimethylbenzoic acid with high yields. vulcanchem.comchemicalbook.com
Another explored pathway involves a multi-step synthesis starting with the Friedel-Crafts acylation of mesitylene with chloroacetyl chloride. This is followed by a chloroform (B151607) reaction using sodium hypochlorite (B82951) and a phase transfer catalyst, and finally, hydrolysis to yield the target acid. google.com
Furthermore, research into organometallic precursors is opening new avenues. For instance, the double directed ortho-lithiation of a biaryl ether and its subsequent reaction with a this compound ester has been used to synthesize complex acridinium (B8443388) dyes. nih.gov The synthesis of stable triacylgermenolates, which can serve as building blocks for germanium-based photoinitiators, also involves this compound derivatives. nih.govresearchgate.net
A summary of selected modern synthetic approaches is presented below.
| Starting Material | Key Reagents/Catalysts | Product | Key Features |
| Mesitaldehyde | tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III), Oxygen, Blue LEDs | 2,4,6-Trimethylbenzoic Acid | Green chemistry, High yield (90%), Room temperature. chemicalbook.com |
| Mesitylene | Chloroacetyl chloride, Supported iron oxide catalyst, Sodium hypochlorite, Phase transfer catalyst | 2,4,6-Trimethylbenzoic Acid | Multi-step process suitable for industrial scale. google.com |
| Biaryl ether | n-Butyllithium, TMEDA, Methyl this compound | Xanthylium dye | Synthesis of complex photoredox catalysts. nih.gov |
Advanced Catalyst Design and Optimization
The development of sophisticated catalysts is crucial for unlocking the full potential of this compound in synthesis and materials science. Research is focused on creating catalysts that are not only highly active and selective but also robust and recyclable.
In the realm of photocatalysis, iridium complexes like Ir(dFppy)₃ have proven effective for the synthesis of the parent benzoic acid. vulcanchem.comchemicalbook.com Palladium catalysts are also significant. For example, Pd(this compound)₂ has been used with a co-ligand (3,4,7,8-tetramethyl-1,10-phenanthroline) to catalyze reductive N-heterocyclisation reactions. researchgate.net
To overcome challenges in industrial processes, such as the separation of catalysts from reaction products, research is moving towards heterogeneous catalysts. The use of supported iron oxide catalysts in Friedel-Crafts acylation, replacing traditional powdered catalysts like aluminum trichloride, simplifies post-reaction workup and improves product quality. google.com In the same synthetic pathway, quaternary ammonium (B1175870) salts such as benzyl (B1604629) trimethyl ammonium bromide are employed as phase transfer catalysts to facilitate the reaction between different phases. google.com
Mechanistically guided catalyst design, informed by computational studies, represents a frontier in this field. By understanding the intricate details of reaction mechanisms, researchers can design catalysts with optimized structures for enhanced performance. ugent.be
| Catalyst Type | Example | Application | Advantage |
| Photocatalyst | Tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) | Oxidation of Mesitaldehyde | High efficiency under mild, green conditions. vulcanchem.comchemicalbook.com |
| Palladium Catalyst | Pd(this compound)₂ | Reductive N-heterocyclisation | Synthesis of complex heterocyclic materials. researchgate.net |
| Supported Catalyst | Supported Iron Oxide | Friedel-Crafts Acylation | Ease of separation, continuous operation. google.com |
| Phase Transfer Catalyst | Benzyl trimethyl ammonium bromide | Chloroform Reaction | Improved reaction rates between immiscible reactants. google.com |
Development of New Functional Materials
The unique structure of this compound makes it a valuable component in a wide array of functional materials.
Photoinitiators: The 2,4,6-trimethylbenzoyl group is a key component in many high-performance photoinitiators used for UV curing of polymers in coatings and adhesives. Research into novel germanium-based photoinitiators utilizes this compound derivatives as essential building blocks. nih.govresearchgate.net
Coordination Chemistry and Luminescent Materials: The carboxylate group of this compound acts as a ligand to form complexes with various metals. It has been used to create luminescent lanthanide complexes. In other organometallic complexes, the bulky mesityl group helps to stabilize low oxidation states of metal centers, which is crucial for developing novel catalysts. Hydrothermal synthesis has yielded coordination complexes with cobalt, nickel, and copper, forming diverse structures from discrete mononuclear species to 1D chains. researchgate.net
Advanced Polymers and Composites: The functionalization of nanomaterials is an emerging application. Vapour-grown carbon nanofibers (VGCNF) have been functionalized via Friedel–Crafts acylation using 2,4,6-trimethylbenzoic acid, a process that modifies the nanofibers' surface properties for specific applications, such as in sensors. researchgate.net In the electronics industry, it has been employed as a solvent and developer for creating intricate patterns in photopatternable silicones.
Biologically Active Materials: Derivatives of this compound are being explored for their potential in medicinal chemistry and agriculture. For example, tri(o-chlorobenzyl)tin this compound has demonstrated significant in vitro anticancer activity against several human cancer cell lines. cjsc.ac.cn Other derivatives have been investigated as potential neuraminidase inhibitors for antiviral applications and as precursors for pesticides.
Deeper Computational and Theoretical Investigations
Computational chemistry provides powerful tools to understand and predict the behavior of this compound and its derivatives, guiding experimental work.
Density Functional Theory (DFT) is a cornerstone of these investigations. DFT calculations have been employed to model the structure of this compound, calculate its vibrational frequencies, and compare them with experimental IR spectra. researchgate.net Theoretical studies have also shed light on reaction mechanisms. For instance, DFT calculations revealed that in the acid-catalyzed esterification and hydrolysis of 2,4,6-trimethylbenzoic acid, the unsubstituted carbons on the benzene (B151609) ring are surprisingly susceptible to protonation, which is key to understanding its reactivity. rsc.org
Computational methods are also vital in catalyst and materials design. DFT has been used to study the reaction mechanisms of transition metal-catalyzed processes where this compound acts as a leaving group, helping to rationalize reactivity and selectivity. In the development of new photoinitiators, DFT calculations have been used to optimize the geometries of novel triacylgermane structures derived from this compound. nih.gov Furthermore, computational modeling has been used to predict the binding preferences of complex ligands containing the this compound moiety to biological targets like estrogen receptors and tubulin. acs.org
| Computational Method | Basis Set/Functional (Example) | Application | Research Finding |
| Density Functional Theory (DFT) | B3LYP / 6-311G(d,p) | Study of Esterification/Hydrolysis Mechanism | Revealed facile protonation of unsubstituted ring carbons. rsc.org |
| Density Functional Theory (DFT) | B3LYP / 6-31G(d) | Vibrational Frequency Calculation | Good agreement found between theoretical and experimental IR data. researchgate.net |
| Density Functional Theory (DFT) | B3LYP with D3BJ dispersion | Geometry Optimization | Confirmed minima on the potential energy surface for novel germenolate structures. nih.gov |
| Computational Modeling | Not Specified | Ligand-Protein Binding Prediction | Predicted binding preferences for dual-targeting anticancer agents. acs.org |
Q & A
Q. What are the standard synthetic routes and purification methods for preparing 2,4,6-trimethylbenzoate derivatives?
- Methodology : Methyl this compound is typically synthesized via esterification of 2,4,6-trimethylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄). Purification often involves fractional distillation or recrystallization from ethanol to remove unreacted starting materials . For hydrolysis or decarboxylation, high-temperature conditions (250–300°C) in alkaline media are employed, leveraging enhanced nucleophilicity to overcome steric hindrance from the trimethyl groups .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : The methyl groups at the 2,4,6-positions produce distinct singlet signals in ¹H NMR (δ ~2.2–2.3 ppm), while the ester carbonyl appears at ~167–170 ppm in ¹³C NMR .
- X-ray crystallography : Single-crystal diffraction (using programs like SHELXL or WinGX ) resolves steric effects and confirms molecular geometry. For example, the dihedral angles between the benzene ring and carboxylate groups in coordination complexes range from 24° to 80°, reflecting steric distortion .
Advanced Research Questions
Q. How does this compound coordinate with lanthanide ions, and what factors influence its binding behavior?
- Methodology : In lanthanide complexes (e.g., [Ln(2,4,6-TMBA)₃(terpy)(H₂O)]), the benzoate acts as a bidentate ligand via carboxylate oxygen atoms. Coordination is influenced by:
- Steric hindrance : The trimethyl groups limit binding modes, favoring mononuclear complexes over polynuclear structures.
- Co-ligands : Terpyridine (terpy) enhances stability by occupying axial sites, as shown in thermal decomposition studies (TGA) where complexes retain integrity up to 200°C .
Q. What mechanistic insights explain the selective hydrolysis or decarboxylation of this compound under varying conditions?
- Methodology :
- Hydrolysis : At 300°C in near-critical water, steric hindrance is overcome by high-temperature nucleophilic attack, yielding 2,4,6-trimethylbenzoic acid.
- Decarboxylation : Under basic conditions (pH >10), electron-withdrawing effects of the ester group facilitate CO₂ elimination, forming mesitylene derivatives. Kinetic studies using HPLC or IR spectroscopy track intermediate formation .
Q. How can crystallographic data resolve supramolecular interactions in this compound-containing complexes?
Q. What role does this compound play in photoresist formulations, and how are its derivatives optimized for lithographic applications?
- Methodology : Derivatives like phenylmethanediol bis(this compound) act as dissolution inhibitors in positive-tone photoresists. Key optimizations include:
- Synthesis : Esterification under anhydrous conditions to avoid hydrolysis.
- Performance : UV-Vis spectroscopy (λmax ~250 nm) and thermal analysis (mp ~105°C) ensure stability during photolithography .
Q. How do steric effects of the 2,4,6-trimethyl groups influence the thermal stability of metal-benzoate complexes?
- Methodology : Thermogravimetric analysis (TGA) of [Tb(2,4,6-TMBA)₃(terpy)(H₂O)] shows a three-stage decomposition:
Loss of solvent (ethanol/H₂O) at 50–150°C.
Dehydration of coordinated H₂O at 150–250°C.
Breakdown of the organic framework above 400°C.
The trimethyl groups delay decomposition by stabilizing the metal core through hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
